N-(2,4-dimethylphenyl)-2-{[5-(hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-yl]sulfanyl}acetamide
Description
This compound features a 1H-imidazole core substituted at position 2 with a sulfanyl-acetamide group. Key substituents include:
- Methylcarbamoylmethyl at position 1, contributing to metabolic stability and modulating electronic properties.
- 2,4-Dimethylphenyl on the acetamide nitrogen, influencing lipophilicity and steric interactions.
Properties
IUPAC Name |
2-[2-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S/c1-11-4-5-14(12(2)6-11)20-16(24)10-25-17-19-7-13(9-22)21(17)8-15(23)18-3/h4-7,22H,8-10H2,1-3H3,(H,18,23)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFOTFQZVFYRDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC=C(N2CC(=O)NC)CO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2,4-dimethylphenyl)-2-{[5-(hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the thioether linkage: This step involves the reaction of a thiol with an appropriate electrophile, such as an alkyl halide.
Attachment of the 2,4-dimethylphenyl group: This can be done through a nucleophilic aromatic substitution reaction.
Introduction of the hydroxymethyl group: This step typically involves the reduction of a carbonyl group to a hydroxyl group using a reducing agent such as sodium borohydride.
N-methylation: This final step involves the methylation of the amide nitrogen using a methylating agent such as methyl iodide.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.
Chemical Reactions Analysis
N-(2,4-dimethylphenyl)-2-{[5-(hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide.
Reduction: The carbonyl group in the amide can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.
Substitution: The thioether linkage can undergo nucleophilic substitution reactions with appropriate nucleophiles.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2,4-dimethylphenyl)-2-{[5-(hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-yl]sulfanyl}acetamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors that interact with imidazole-containing compounds.
Materials Science: The unique combination of functional groups in this compound makes it a potential candidate for the development of novel materials with specific properties, such as conductivity or catalytic activity.
Biological Research: This compound can be used as a probe to study the interactions of imidazole-containing compounds with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-2-{[5-(hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-yl]sulfanyl}acetamide depends on its specific application. In medicinal chemistry, the compound may exert its effects by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The imidazole ring can interact with metal ions or other functional groups in the target protein, while the thioether linkage and hydroxymethyl group can contribute to the binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Pharmacological and Mechanistic Insights
- Antioxidant Potential: Thiazole-containing analogs () show stronger antioxidant activity, suggesting that heterocycle choice (imidazole vs. thiazole) critically influences redox properties .
- Solubility and Toxicity : The hydroxymethyl group in the target compound likely improves aqueous solubility compared to sulfonyl or nitro-substituted analogs, which may enhance bioavailability but reduce membrane permeability .
Molecular Networking and Fragmentation Patterns
highlights the use of MS/MS-based molecular networking to cluster structurally related compounds. The target compound’s fragmentation pattern (e.g., sulfanyl-acetamide cleavage) may show high cosine scores (>0.8) with other imidazole derivatives, indicating shared substructures. However, the hydroxymethyl and methylcarbamoylmethyl groups could produce unique fragment ions, distinguishing it from analogs like those in or 15 .
ADMET and Physicochemical Profiling
- Toxicity: The absence of nitro groups (cf. ) may reduce genotoxic risks, aligning with trends in modern drug design favoring safer substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
